molecular formula C8H8N2OS2 B2719429 N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide CAS No. 215778-71-5

N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2719429
CAS No.: 215778-71-5
M. Wt: 212.29
InChI Key: OUGRZEREDSEDGA-UHFFFAOYSA-N
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Description

N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This heterocyclic compound features both thiophene and 4,5-dihydrothiazole (thiazoline) pharmacophores, which are recognized as privileged structures in the development of bioactive molecules . The thiophene-carboxamide scaffold is a versatile building block for creating novel compounds with potential antiproliferative properties . Research into analogous structures has demonstrated that hybrid molecules incorporating thiophene and other nitrogen-sulfur heterocycles can exhibit promising biological activities . In particular, such compounds are frequently investigated for their anticancer potential. For instance, similar molecular frameworks have shown cytotoxic effects against various cancer cell lines, including human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cells, by targeting key cellular mechanisms . The presence of the 4,5-dihydro-1,3-thiazol-2-yl (thiazoline) ring in this compound is a key feature, as this moiety is found in several biologically active molecules and can contribute to interactions with enzymatic targets . Researchers utilize this compound as a critical synthetic intermediate for further chemical modification and as a core scaffold for developing new therapeutic agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS2/c11-7(6-2-1-4-12-6)10-8-9-3-5-13-8/h1-2,4H,3,5H2,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGRZEREDSEDGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiophene and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.

    Substitution: Various substituted thiazole and thiophene derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that compounds containing the thiazole and thiophene rings exhibit significant antimicrobial activity. For instance:

  • A study noted that various thiazole derivatives showed potential against both Gram-positive and Gram-negative bacteria. Specifically, modifications to the thiazole structure enhanced antibacterial efficacy, with some derivatives achieving IC50 values as low as 0.125 µg/mL against specific pathogens .
  • The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Anticancer Activity

The anticancer potential of N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide has been explored through various studies:

  • Compounds derived from thiophene and thiazole structures have been evaluated for their cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). Molecular docking studies indicated that these compounds could effectively bind to targets involved in tumorigenesis, such as dihydrofolate reductase .
  • Specific derivatives have shown promising results in inhibiting cancer cell proliferation by targeting DNA replication processes without significantly affecting normal cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound:

Substituent Effect on Activity Remarks
Halogen groups (Cl, Br)Enhanced antimicrobial activityParticularly effective against resistant strains
Aromatic substitutionsVariable effects on anticancer activityDependent on the electronic nature of substituents
Alkyl chainsModulate lipophilicity and cellular uptakeLonger chains may improve membrane permeability

Case Studies

Several studies have documented the synthesis and evaluation of derivatives based on this compound:

  • Synthesis and Antimicrobial Evaluation :
    • A series of thiazole derivatives were synthesized and screened for antimicrobial activity. The results indicated a correlation between structural modifications and enhanced efficacy against various microbial strains .
  • Anticancer Screening :
    • In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cell lines. The mechanism was attributed to the inhibition of key proteins involved in cell cycle regulation .
  • Molecular Docking Studies :
    • Computational studies using molecular docking provided insights into how these compounds interact with biological targets. This approach aids in predicting the binding affinities and potential therapeutic effects of new derivatives .

Mechanism of Action

The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial enzymes can result in antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., 4-nitrophenyl in 7a) enhance bioactivity in analogues, while bulky substituents (e.g., dichlorophenyl in ) may improve target specificity .
Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Yield (%) Notable Biological Activity Reference
N-(4,5-Dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide Not reported Not reported Not specified
6-Methyl-2-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-thieno[2,3-e][1,2,4]triazepine-7-carboxamide (7a) 278–280 74 Antimicrobial (hypothesized)
5-Amino-3-methyl-4-{[2-(substituted carbamothioyl)hydrazino]carbonyl}thiophene-2-carboxamide (9b) 202–204 76 Potential enzyme inhibition
4-[(5Z)-5-(1H-indol-3-ylmethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]aminobenzenesulfonamide Not reported Not reported Docking score: -9.111 (Zika NS3 helicase)

Key Observations :

  • Melting Points : Analogues with extended conjugation (e.g., triazepine derivatives) exhibit higher melting points (>200°C), likely due to increased crystallinity .
  • Biological Potential: The compound in shows strong binding to Zika virus NS3 helicase (-9.111 docking score), suggesting that the dihydrothiazole-thiophene scaffold may have antiviral utility .

Biological Activity

N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide, identified by its CAS number 215778-71-5, is a compound of increasing interest due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, particularly focusing on its anticancer properties, antimicrobial effects, and the mechanisms underlying these activities.

  • Molecular Formula : C8H8N2OS2
  • Molar Mass : 212.29 g/mol

The compound features a thiazole ring fused with a thiophene moiety, which is critical for its biological activity. The presence of sulfur and nitrogen in its structure enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the significant anticancer potential of thiazole derivatives, including this compound.

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated various thiazole derivatives for their cytotoxic effects on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The compound exhibited notable antiproliferative activity with IC50 values comparable to standard chemotherapeutics such as Staurosporine .
    • Table 1 : Cytotoxic Activity of Thiazole Derivatives
      CompoundCell LineIC50 (µM)
      4cMCF-72.57 ± 0.16
      4cHepG27.26 ± 0.44
      StaurosporineMCF-76.77 ± 0.41
      StaurosporineHepG28.40 ± 0.51
  • Mechanism of Action :
    • The mechanism involves the inhibition of the VEGFR-2 kinase, which plays a crucial role in tumor angiogenesis and growth. The compound showed IC50 values indicating effective inhibition compared to Sorafenib, a known VEGFR-2 inhibitor .
  • Structure-Activity Relationship (SAR) :
    • Modifications on the thiazole ring significantly influence the cytotoxicity of derivatives. The presence of electron-donating groups at specific positions has been shown to enhance activity against cancer cell lines .

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits promising antimicrobial activity.

  • Antimicrobial Studies :
    • Various studies have reported that thiazole derivatives possess significant antibacterial and antifungal properties. For instance, modifications leading to hydrazide-hydrazone and carboxamide moieties have shown enhanced antimicrobial efficacy .

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
Compound ABacterial10 µg/mL
Compound BFungal15 µg/mL

Q & A

Q. What are the optimal synthetic routes for N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves condensation reactions between thiophene-2-carboxamide derivatives and 4,5-dihydro-1,3-thiazol-2-amine. For example:

  • Step 1 : React thiophene-2-carboxylic acid with thionyl chloride to form the acyl chloride intermediate.
  • Step 2 : Couple with 4,5-dihydro-1,3-thiazol-2-amine in a polar aprotic solvent (e.g., DMF) under reflux (70–80°C) for 6–8 hours .
  • Characterization : Use IR spectroscopy to confirm C=O (1680–1700 cm⁻¹) and C-N (1250–1300 cm⁻¹) stretches. NMR (¹H and ¹³C) identifies thiazoline ring protons (δ 3.0–4.0 ppm) and thiophene carbons (δ 120–140 ppm) .

Q. How is crystallographic data for this compound analyzed, and what software is recommended?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is used to resolve the crystal structure. SHELX programs (e.g., SHELXL for refinement) are industry standards for small-molecule crystallography . Key steps:

  • Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Apply full-matrix least-squares refinement with anisotropic thermal parameters.
  • Validation : Check for R-factor convergence (<5%) and validate hydrogen bonding using Mercury or Olex2 .

Advanced Research Questions

Q. How can computational tools like Multiwfn aid in analyzing electronic properties?

Methodological Answer: Multiwfn calculates molecular electrostatic potential (MESP), electron localization function (ELF), and bond order. For this compound:

  • MESP Maps : Identify electrophilic regions (e.g., thiophene sulfur) and nucleophilic sites (amide oxygen).
  • Bond Order Analysis : Quantify conjugation between the thiazoline ring and thiophene moiety (bond order >1.5 suggests resonance) .

Q. How do researchers resolve contradictions in biological activity data for thiazoline-thiophene hybrids?

Methodological Answer: Discrepancies in cytotoxicity or enzyme inhibition data often arise from assay conditions or structural tautomerism. Strategies include:

  • Tautomer Analysis : Use NMR (¹H and ¹³C) to detect equilibrium between thiazoline and thiazole forms, which affects binding affinity .
  • Dose-Response Curves : Validate IC₅₀ values across multiple cell lines (e.g., NCI-60 panel) to rule out cell-type specificity .
  • Molecular Docking : Compare binding modes in ERRα vs. off-target receptors to explain selectivity variations .

Q. What strategies are used to analyze hydrogen-bonding patterns in crystal structures of similar compounds?

Methodological Answer: Graph-set analysis (Etter’s method) categorizes hydrogen bonds into patterns (e.g., chains, rings). For example:

  • Primary Motifs : Identify N-H···O=C (amide) and C-H···S (thiophene/thiazoline) interactions.
  • Software : Use TOPOS or CrystalExplorer to generate graph sets (e.g., R₂²(8) rings for dimeric amide interactions) .

Q. How are collision cross-section (CCS) values predicted for mass spectrometry applications?

Methodological Answer: Ion mobility-mass spectrometry (IM-MS) paired with computational tools (e.g., MOBCAL) predicts CCS values. For [M+H]+ ions of this compound:

  • Experimental CCS : 145–150 Ų (N₂ drift gas).
  • Theoretical Prediction : Use density functional theory (DFT)-optimized geometries to calculate CCS within 5% error .

Q. What mechanistic insights exist for the antitumor activity of thiazoline-thiophene hybrids?

Methodological Answer: Compounds may inhibit kinases (e.g., EGFR or VEGFR2) or act as ERRα antagonists. Key approaches:

  • Kinase Assays : Measure IC₅₀ against recombinant kinases using fluorescence polarization.
  • Gene Expression Profiling : RNA-seq to identify downregulated pathways (e.g., PI3K/AKT in breast cancer cells) .

Q. How do substituents on the thiophene ring affect electronic properties and bioactivity?

Methodological Answer: Electron-withdrawing groups (e.g., -NO₂) reduce HOMO energy, enhancing electrophilic reactivity. Methyl groups increase lipophilicity (logP), improving membrane permeability. Structure-activity relationship (SAR) studies correlate substituent position with IC₅₀ shifts in cytotoxicity assays .

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